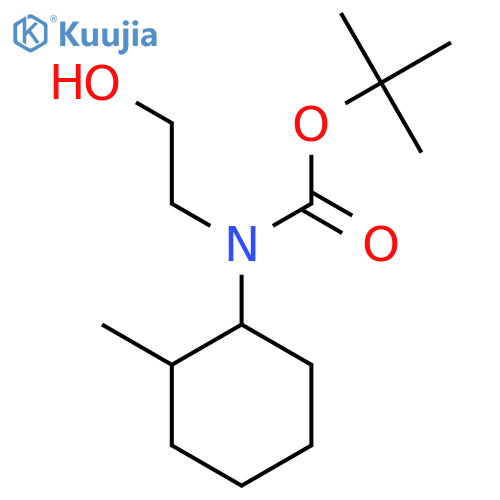Cas no 2757906-00-4 (tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate)

2757906-00-4 structure
商品名:tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate
tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2757906-00-4
- tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate
- EN300-37100396
-
- インチ: 1S/C14H27NO3/c1-11-7-5-6-8-12(11)15(9-10-16)13(17)18-14(2,3)4/h11-12,16H,5-10H2,1-4H3
- InChIKey: MIAZEUVFEXPBPW-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N(CCO)C1CCCCC1C)=O
計算された属性
- せいみつぶんしりょう: 257.19909372g/mol
- どういたいしつりょう: 257.19909372g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37100396-10.0g |
tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate |
2757906-00-4 | 95.0% | 10.0g |
$4914.0 | 2025-03-18 | |
| Enamine | EN300-37100396-5.0g |
tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate |
2757906-00-4 | 95.0% | 5.0g |
$3313.0 | 2025-03-18 | |
| Enamine | EN300-37100396-0.1g |
tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate |
2757906-00-4 | 95.0% | 0.1g |
$1005.0 | 2025-03-18 | |
| Enamine | EN300-37100396-0.05g |
tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate |
2757906-00-4 | 95.0% | 0.05g |
$959.0 | 2025-03-18 | |
| Enamine | EN300-37100396-0.5g |
tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate |
2757906-00-4 | 95.0% | 0.5g |
$1097.0 | 2025-03-18 | |
| Enamine | EN300-37100396-2.5g |
tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate |
2757906-00-4 | 95.0% | 2.5g |
$2240.0 | 2025-03-18 | |
| Enamine | EN300-37100396-0.25g |
tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate |
2757906-00-4 | 95.0% | 0.25g |
$1051.0 | 2025-03-18 | |
| Enamine | EN300-37100396-1.0g |
tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate |
2757906-00-4 | 95.0% | 1.0g |
$1142.0 | 2025-03-18 |
tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate 関連文献
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
2757906-00-4 (tert-butyl N-(2-hydroxyethyl)-N-(2-methylcyclohexyl)carbamate) 関連製品
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
